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Compound of Interest

Compound Name: (1H-indazol-3-yl)methanol

Cat. No.: B1299801 Get Quote

For researchers, scientists, and drug development professionals, unequivocally confirming the

molecular structure of novel (1H-indazol-3-yl)methanol derivatives is a critical step in the

research and development pipeline. This guide provides a comparative overview of the most

effective analytical techniques for structural elucidation, complete with experimental data and

detailed protocols.

Spectroscopic and Spectrometric Methods: A
Comparative Overview
The structural confirmation of (1H-indazol-3-yl)methanol derivatives relies on a combination of

spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the primary methods

employed. Each technique provides unique and complementary information to build a complete

and accurate picture of the molecular architecture.
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Analytical Technique Information Provided Key Parameters

¹H NMR Spectroscopy

Provides information about the

number, environment, and

connectivity of protons.

Chemical Shift (δ) in ppm,

Coupling Constants (J) in Hz,

Integration

¹³C NMR Spectroscopy

Determines the number and

types of carbon atoms in the

molecule.

Chemical Shift (δ) in ppm

Mass Spectrometry (MS)

Measures the mass-to-charge

ratio (m/z) of the molecule and

its fragments, confirming

molecular weight.

Molecular Ion Peak [M]+,

[M+H]+, Fragmentation Pattern

X-ray Crystallography

Provides the definitive 3D

structure of the molecule in the

solid state.

Unit Cell Dimensions, Bond

Lengths, Bond Angles, Torsion

Angles

Experimental Data for Structural Confirmation
The following tables summarize typical experimental data obtained for (1H-indazol-3-
yl)methanol and its derivatives.

Table 1: Representative ¹H NMR Spectral Data for the (1H-indazol-3-yl)methanol Core
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Proton
Chemical Shift (δ,
ppm) in DMSO-d₆

Multiplicity
Coupling Constant
(J, Hz)

CH₂ ~4.7 s -

H-4 ~7.7 d ~8.4

H-5 ~7.1 t ~7.5

H-6 ~7.3 t ~7.8

H-7 ~7.5 d ~8.1

NH ~13.0 br s -

OH ~5.3 t ~5.5

Note: Chemical shifts are approximate and can vary depending on the solvent and

substituents.

Table 2: Representative ¹³C NMR Spectral Data for the (1H-indazol-3-yl)methanol Core

Carbon Chemical Shift (δ, ppm) in DMSO-d₆

CH₂ ~55

C-3 ~145

C-3a ~122

C-4 ~121

C-5 ~120

C-6 ~127

C-7 ~110

C-7a ~140

Note: Chemical shifts are approximate and can vary depending on the solvent and

substituents.
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Table 3: Mass Spectrometry Data

Compound Ionization Mode
Calculated [M+H]⁺
(m/z)

Observed [M+H]⁺
(m/z)

(1H-indazol-3-

yl)methanol
ESI 149.0715 149.0713

Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard

protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

(1H-indazol-3-yl)methanol derivative sample (5-10 mg)

Procedure:

Dissolve approximately 5-10 mg of the purified indazole derivative in 0.6-0.7 mL of a suitable

deuterated solvent in a clean, dry NMR tube.

Ensure the sample has completely dissolved; vortex if necessary.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H NMR spectrum, typically using a standard pulse program. Key parameters to

set include the number of scans, acquisition time, and relaxation delay.
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Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the

lower natural abundance of the ¹³C isotope.

Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the compound.

Materials:

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization

source (e.g., ESI, APCI)

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

Formic acid (for ESI+)

Sample of the (1H-indazol-3-yl)methanol derivative

Procedure:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable LC-MS grade

solvent.

Set the mass spectrometer parameters, including the ionization mode (positive or negative),

mass range, and resolution. For ESI, typical parameters include capillary voltage and

temperature.[1]

Introduce the sample into the mass spectrometer, either via direct infusion or through a liquid

chromatography system.

Acquire the mass spectrum.
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Process the data to identify the molecular ion peak and determine its accurate mass.

Use the accurate mass to calculate the elemental formula of the compound.

Single-Crystal X-ray Diffraction
Objective: To obtain the three-dimensional crystal structure of the compound.

Materials:

Single-crystal X-ray diffractometer

Suitable solvent for crystallization

Microscope

Cryo-loop

Procedure:

Grow single crystals of the (1H-indazol-3-yl)methanol derivative. This is often the most

challenging step and may require screening various solvents and crystallization techniques

(e.g., slow evaporation, vapor diffusion).

Select a suitable crystal under a microscope and mount it on a cryo-loop.

Mount the crystal on the goniometer head of the diffractometer.

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

Collect the diffraction data by rotating the crystal in the X-ray beam.

Process the raw diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the molecule.

Refine the structural model against the experimental data to obtain the final, accurate

structure.[2]
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Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for confirming the structure of (1H-
indazol-3-yl)methanol derivatives.

Synthesis & Purification

Structural Analysis

Confirmation

Synthesis of Derivative Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(HRMS)

X-ray Crystallography
(if single crystals available)

Structure Confirmed
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Definitive Confirmation
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Connectivity & Proton Environment
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3D Molecular Structure
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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